molecular formula C14H16N2O2 B2366603 Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate CAS No. 2080-80-0

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

Cat. No. B2366603
CAS RN: 2080-80-0
M. Wt: 244.294
InChI Key: LFNKYWNWXYXRKZ-UHFFFAOYSA-N
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Description

“Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” is a chemical compound. Its empirical formula is C14H16N2O2 . It is a part of a class of compounds known as 1H-pyrazole-5-carboxamides, which have been studied for their potential fungicidal and insecticidal properties .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate”, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction conditions are usually mild, and the reactions offer broad substrate scope and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” is characterized by a pyrazole ring, which makes dihedral angles with the phenyl and toluene rings . The exact angles and other structural details can be determined through techniques such as 1H NMR, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” and similar compounds are diverse. They include reactions catalyzed by metals such as ruthenium and copper . These reactions often involve the formation of new bonds and the cleavage of existing ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” can be determined through various analytical techniques. For example, its molecular weight is 230.26 . Other properties such as its form (solid) and its SMILES string (COC(=O)c1cc©nn1-c2ccc©cc2) are also known .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate, are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same study also revealed that the target compounds 14 and 15, which are also hydrazine-coupled pyrazole derivatives, elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests that these compounds could be potential pharmacophores for the preparation of safe and effective antimalarial agents .

Molecular Docking Studies

Molecular docking studies conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This indicates that Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate and its derivatives could be used in the development of new drugs through molecular docking studies .

Versatile Framework in Chemical Industry

Pyrazoles, including Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate, hold a privileged status as versatile frameworks in various sectors of the chemical industry . They are present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . This suggests that Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate could be used in the synthesis of complex organic compounds .

Antituberculosis, Antimicrobial, Antifungal, Anti-inflammatory, Anticancer, and Antidiabetic Activities

Pyrazoles and their derivatives have been extensively highlighted for their diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This suggests that Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate could potentially be used in the development of drugs for these diseases .

Future Directions

The future directions for the study of “Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate” and similar compounds could include further exploration of their biological activities and potential applications as pesticides . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name

ethyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)15-16(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNKYWNWXYXRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate

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